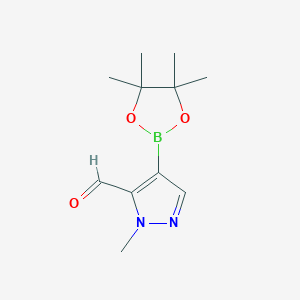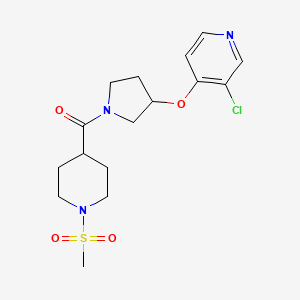
2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a five-membered heterocyclic ring that has been the subject of considerable interest in recent years for designing new antitumor agents . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
Research has demonstrated that derivatives of 2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, specifically bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors show potential in attenuating the growth of cancer cells, such as P493 human lymphoma B cells, both in vitro and in mouse xenograft models, indicating their therapeutic potential in cancer treatment through GLS inhibition (Shukla et al., 2012).
Development of Novel Compounds
The synthesis of novel compounds featuring the thiadiazole moiety has been extensively explored. For instance, N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives were prepared through carbodiimide condensation, showcasing a convenient and fast method for their development. These compounds are characterized by their structural properties, suggesting a wide range of potential applications in scientific research (Yu et al., 2014).
Antimicrobial and Antiviral Activities
Derivatives of 2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide have been evaluated for their antimicrobial, antifungal, and antiviral activities. A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety showed promising results against tobacco mosaic virus (TMV) and various bacterial strains such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, indicating their potential as molecular templates for developing highly-efficient antiviral and antibacterial agents (Tang et al., 2019).
Antioxidant, Antimicrobial, and Toxic Properties
Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives have been synthesized and evaluated for their antioxidant, antimicrobial, and toxic properties. These studies offer insights into the chemical versatility and potential health-related applications of compounds featuring the thiadiazole moiety, highlighting their antioxidant efficiency and antimicrobial activity against various pathogens (Al-Khazragie et al., 2022).
Zukünftige Richtungen
Given the significant therapeutic potential of 1,3,4-thiadiazole derivatives, future research could focus on further exploring and optimizing the structure of these compounds to enhance their efficacy and safety profile . Additionally, more detailed studies on the synthesis, physical and chemical properties, and specific mechanisms of action of compounds like 2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide would be beneficial.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-6-8(15)11-10-12-9(16-13-10)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEMHTFZOKKBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)
![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)


![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)
![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)
![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)

![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)

![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)
![1-Benzyl-4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-2-one](/img/structure/B2811760.png)

